molecular formula C13H26O2 B129979 Methyl dodecanoate CAS No. 111-82-0

Methyl dodecanoate

Cat. No. B129979
CAS RN: 111-82-0
M. Wt: 214.34 g/mol
InChI Key: UQDUPQYQJKYHQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl dodecanoate derivatives has been explored through various chemical reactions. In one study, a series of (2-alkylthiothiazolin-5-yl)methyl dodecanoates were synthesized using a tandem radical reaction involving alkyl N-allylcarbamodithioates and dilauroyl peroxide, with a key step being a 5-exo-trig radical cyclization . Another approach demonstrated the direct synthesis of dodecanol, a related compound, from methyl isobutyl ketone (MIBK) using a dual-bed continuous flow reactor system with a Pd-modified catalyst followed by hydrogenation or hydrodeoxygenation to produce dodecanol or branched alkanes .

Molecular Structure Analysis

The molecular structure of methyl dodecanoate derivatives can be complex and diverse. For instance, the inclusion complex of dodecamethylcucurbit uril with 1,4-dihydroxybenzene showcases a host-guest interaction with hydrogen bonding at the portals of the host molecule . Similarly, the molecular and crystal structures of 3-methyl-3-[1,7-dicarba-closo-dodecaborane(12)-1-oylperoxy]-but-1-yne were determined using X-ray diffraction, revealing an orthorhombic crystal system .

Chemical Reactions Analysis

Methyl dodecanoate and its derivatives participate in various chemical reactions. The synthesis of 4-[(1,3-benzothiazol-2-ylimino)methyl]phenyl dodecanoate involved a reaction between 2-aminobenzothiazole and 4-hydroxybenzaldehyde, resulting in a compound that exhibited smectic A phase liquid crystallinity . The synthesis of 1-[ferrocenyl(hydroxy)methyl]-1,7-dicarba-closo-dodecaborane involved a reaction between m-carborane and ferrocene carboxaldehyde, leading to a novel compound with a ferrocene molecule tethered to m-carborane .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl dodecanoate derivatives are influenced by their molecular structures. For example, methyl-6-O-(n-dodecanoyl)-α-D-glucopyranoside exhibits liquid crystalline behavior characterized by X-ray diffraction and variable temperature FTIR spectroscopy, with a notable change in hydrogen bonding at the crystal-isotropic transition . The transitional properties of methyl-6-O-(n-acyl)-α-D-glucopyranosides were studied, revealing that certain chain lengths exhibit a monotropic smectic A phase .

Scientific Research Applications

  • Drug Delivery Systems and BNCT :

    • Methyl dodecanoate derivatives, specifically dodeca(carboranyl)-substituted closomers, show potential as unimolecular nanoparticles for drug delivery platforms in boron neutron capture therapy (BNCT) (Thomas & Hawthorne, 2001).
  • Biodiesel Production and Energy Efficiency :

    • It is used in biodiesel production, with studies focusing on optimizing energy efficiency during the production process. One approach involves thermally coupled reactive distillation columns, which can significantly reduce energy consumption (Nguyen & Demirel, 2011).
  • Physical Properties Analysis :

    • Research on the viscosity and density of methyl dodecanoate under varying pressures and temperatures provides important data for its use in biodiesel and other industrial applications (He, Lai, & Liu, 2018).
  • Biocatalysis :

    • Methyl dodecanoate is used in biocatalytic processes. For instance, a bacterial P450 monooxygenase-based biocatalyst was developed for the production of ω-hydroxy dodecanoic acid from dodecanoic acid or its methyl ester (Scheps et al., 2013).
  • Chemical Separation and Extraction :

    • It is used in cloud point extraction for separating phenols from aqueous solutions, employing oxyethylated methyl dodecanoates as nonionic surfactants (Materna & Szymanowski, 2002).
  • Heat Capacity Analysis :

    • Studies on the isobaric molar heat capacities of methyl dodecanoate contribute to understanding its thermal properties, which are critical in various industrial applications (Liu et al., 2019).
  • Mosquito Repellent Development :

    • Methyl dodecanoate and its analogs have been evaluated for their effectiveness as biting deterrents against Aedes aegypti mosquitoes, showing promising results comparable to DEET (Cantrell et al., 2020).
  • Biocatalytic Substrate Transport :

    • The compound is involved in studies enhancing the biocatalytic oxyfunctionalization of hydrophobic substrates, such as in Escherichia coli, highlighting its role in improving biochemical processes (Julsing et al., 2012).
  • Chemical Engineering and Process Optimization :

    • Methyl dodecanoate plays a role in chemical engineering research, particularly in the optimization of processes like saponification and reactive distillation for more efficient and sustainable production methods (Karacan, 2013; Kamiouji et al., 2009).
  • Bioplastic Production :

    • It's used in the biotransformation of plant-oil derivatives for producing dodecanedioic acid, a precursor for bioplastics like Nylon 6,12, emphasizing the shift towards renewable resources in the chemical industry (Funk et al., 2017).

properties

IUPAC Name

methyl dodecanoate
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InChI

InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3
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InChI Key

UQDUPQYQJKYHQI-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCC(=O)OC
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Molecular Formula

C13H26O2
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DSSTOX Substance ID

DTXSID5026889
Record name Methyl dodecanoate
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Molecular Weight

214.34 g/mol
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Physical Description

Dry Powder; Liquid, Water-white liquid; mp = 4.8 deg C; [Hawley] Colorless liquid; [MSDSonline], Liquid, colourless to pale yellow liquid with a fatty, floral, winey odour
Record name Dodecanoic acid, methyl ester
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Record name Methyl laurate
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Boiling Point

267 °C, 148.00 °C. @ 18.00 mm Hg
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Solubility

Insol in water; miscible with ethyl alcohol, ether, acetone, SOL IN MOST COMMON ORGANIC SOLVENTS, soluble in most organic solvents; insoluble in water
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Density

0.8702 @ 20 °C/4 °C, 0.863-0.872
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Vapor Pressure

0.00411 [mmHg], 4.11X10-3 mm Hg @ 25 °C
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Product Name

Methyl dodecanoate

Color/Form

COLORLESS LIQUID, Water-white liquid

CAS RN

111-82-0
Record name Methyl laurate
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Melting Point

5.2 °C, 5 °C
Record name METHYL DODECANOATE
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Record name Methyl dodecanoate
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Synthesis routes and methods

Procedure details

As internal standard, 0.06 g of methayl laurate and 2 g of a sample were prepared and dissolved in 4 g of acetone, and the obtained solution (2 μL) was introduced to a device. An analytical curve was formed from the peak area of the internal standard, and the peak area obtained when the concentration of methyl laurate was changed, and an amount of an unreacted component contained the sample was determined.
Quantity
0.06 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
2 μL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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